molecular formula C15H13F3O2 B8193883 (3'-Methyl-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanol

(3'-Methyl-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanol

Cat. No.: B8193883
M. Wt: 282.26 g/mol
InChI Key: GOHVJXLOYDRXEF-UHFFFAOYSA-N
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Description

(3’-Methyl-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol is a compound that features a trifluoromethoxy group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethoxy group imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

[3-(3-methylphenyl)-5-(trifluoromethoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O2/c1-10-3-2-4-12(5-10)13-6-11(9-19)7-14(8-13)20-15(16,17)18/h2-8,19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHVJXLOYDRXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC(=C2)CO)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-Methyl-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol typically involves the trifluoromethylation of carbon-centered radical intermediates . One common method includes the use of trifluoromethoxylation reagents, which are prepared through a multi-step synthesis starting from commercially available precursors . The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3’-Methyl-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of (3’-Methyl-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3’-Methyl-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol is unique due to its specific structural configuration, which imparts distinct physicochemical properties. The presence of both the trifluoromethoxy group and the biphenyl structure enhances its stability and reactivity, making it valuable in various scientific and industrial applications .

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